6-Deoxyerythromycin A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

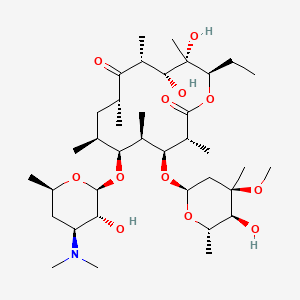

6-Deoxyerythromycin A, also known as this compound, is a useful research compound. Its molecular formula is C37H67NO12 and its molecular weight is 717.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for characterizing the structural properties of 6-Deoxyerythromycin A?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural elucidation. For example, 1H- and 13C-NMR can identify deoxygenation patterns in the macrolide backbone, while HR-MS confirms molecular weight and fragmentation pathways. Cross-validation with X-ray crystallography is recommended when crystalline samples are available .

Q. How can researchers validate the purity of this compound in synthetic or biosynthetic preparations?

- Methodological Answer : Combine reverse-phase HPLC with UV detection (e.g., at 210 nm for macrolides) and purity assessments via diode-array detectors to identify co-eluting impurities. Quantify trace contaminants using LC-MS/MS, ensuring calibration with certified reference standards .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., Staphylococcus aureus) are standard. Pair with time-kill curves to assess bacteriostatic vs. bactericidal effects. Include erythromycin-resistant strains to evaluate cross-resistance patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural characterization of this compound derivatives?

- Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent artifacts. Employ computational tools like Density Functional Theory (DFT) to predict NMR chemical shifts for proposed structures. Validate through comparative analysis with synthetic analogs and isotopic labeling experiments .

Q. What experimental strategies optimize the enzymatic activity of DesII in this compound biosynthesis?

- Methodological Answer : Co-express E. coli flavodoxin and flavodoxin reductase to enhance electron transfer to DesII’s [4Fe-4S] cluster, improving catalytic efficiency. Monitor TDP-D-desosamine intermediates via LC-MS and adjust NADPH concentrations to balance redox conditions in cell-free systems .

Q. How should researchers design experiments to investigate the role of this compound in overcoming macrolide resistance?

- Methodological Answer : Use ribosome profiling and cryo-EM to map interactions between this compound and bacterial ribosomes, focusing on mutations in 23S rRNA (e.g., Erm methyltransferase sites). Pair with transcriptomic analysis of resistance gene expression (e.g., mefA, ermB) under sub-MIC exposure .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to calculate IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups, and incorporate Bayesian hierarchical models to account for inter-experimental variability .

Q. How can multi-omics integration (e.g., metabolomics, proteomics) elucidate this compound’s mode of action?

- Methodological Answer : Combine untargeted metabolomics (via UHPLC-QTOF-MS) with tandem mass tag (TMT)-based proteomics to identify dysregulated pathways in bacterial models. Use pathway enrichment tools (e.g., KEGG, MetaCyc) and machine learning (e.g., Random Forest) to prioritize targets .

Q. Methodological Frameworks for Research Design

Q. What criteria ensure a research question on this compound meets academic rigor?

- Guidance : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, a question investigating novel C-6 modifications to enhance pharmacokinetics should address gaps in macrolide stability while adhering to biosafety protocols .

Q. How can researchers balance specificity and scope when formulating hypotheses about this compound’s mechanisms?

- Guidance : Use the PICO framework (Population, Intervention, Comparison, Outcome). Example: In S. aureus biofilms (Population), does this compound (Intervention) reduce extracellular polysaccharide synthesis (Outcome) compared to clarithromycin (Comparison)? .

Q. Data Management and Reporting Standards

Q. What are best practices for documenting synthetic yields and spectroscopic data in publications?

- Guidance : Report yields as ±SD from triplicate experiments. Include raw NMR (δ in ppm, J in Hz), MS (m/z, ionization mode), and HPLC (retention times, column specifications) data in supplementary materials. Adhere to IUPAC nomenclature and SI units .

Q. How should researchers address reproducibility challenges in this compound studies?

- Guidance : Publish detailed protocols for critical steps (e.g., fermentation conditions, chromatography gradients) on platforms like Protocols.io . Use commercial strain repositories (e.g., ATCC) for microbial sources and validate key findings with orthogonal assays (e.g., genetic knockout models) .

Properties

CAS No. |

135361-13-6 |

|---|---|

Molecular Formula |

C37H67NO12 |

Molecular Weight |

717.9 g/mol |

IUPAC Name |

(3R,4S,5R,6S,7S,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |

InChI |

InChI=1S/C37H67NO12/c1-14-26-37(10,44)32(41)21(5)28(39)18(2)15-19(3)30(50-35-29(40)25(38(11)12)16-20(4)46-35)22(6)31(23(7)34(43)48-26)49-27-17-36(9,45-13)33(42)24(8)47-27/h18-27,29-33,35,40-42,44H,14-17H2,1-13H3/t18-,19+,20-,21+,22-,23-,24+,25+,26-,27+,29-,30+,31+,32-,33+,35+,36-,37-/m1/s1 |

InChI Key |

ZUGIGWIPEYNYJV-FZWPAWTOSA-N |

SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)O)(C)O |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)C)C)C)O)(C)O |

Synonyms |

6-deoxyerythromycin A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.